BenchChemオンラインストアへようこそ!

BMS-363131

Tryptase inhibition Asthma Mast cell

Choose BMS-363131 (CAS 384829-65-6) for its unmatched sub-nanomolar potency (IC50 <1.7 nM) and exceptional >3,000-fold selectivity over trypsin—a profile far exceeding earlier inhibitors like BMS-262084 or APC-366. This conformationally constrained guanidine azetidinone ensures hydrolytic stability at physiological pH, directly addressing beta-lactam lability. Essential for reproducible tryptase inhibition in asthma models and serine protease selectivity panels, its high purity minimizes off-target effects, guaranteeing robust, pathway-specific data critical for your research investment.

Molecular Formula C28H40N6O5
Molecular Weight 540.7 g/mol
CAS No. 384829-65-6
Cat. No. B1667206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-363131
CAS384829-65-6
SynonymsBMS-363131;  BMS 363131;  BMS363131.
Molecular FormulaC28H40N6O5
Molecular Weight540.7 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O
InChIInChI=1S/C28H40N6O5/c29-27(30)33-13-7-11-21(19-33)18-22-24(26(37)38)34(25(22)36)28(39)32-16-14-31(15-17-32)23(35)12-6-2-5-10-20-8-3-1-4-9-20/h1,3-4,8-9,21-22,24H,2,5-7,10-19H2,(H3,29,30)(H,37,38)/t21-,22-,24+/m1/s1
InChIKeyFHCQLMSOTXBNCN-AKFKNWHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-363131 (CAS 384829-65-6): Potent, Highly Selective Tryptase Inhibitor for Asthma and Inflammation Research Procurement


BMS-363131 (CAS 384829-65-6) is a guanidine-containing N1-activated-4-carboxy azetidinone compound identified as a potent and highly selective inhibitor of human tryptase, a serine protease implicated in allergic and inflammatory diseases, particularly asthma [1]. The compound exhibits an IC50 value of less than 1.7 nM against human tryptase and demonstrates exceptional selectivity (>3,000-fold) over related serine proteases including trypsin, as well as >10,000-fold selectivity over plasmin, thrombin, uPA, and tPA [1][2]. BMS-363131 is one of two diastereomers (alongside BMS-363130) identified from a structure-activity relationship (SAR) campaign, and was selected for advanced evaluation based on its superior biological properties [1][3].

BMS-363131: Why Off-the-Shelf Tryptase Inhibitors Cannot Substitute This Specific Azetidinone


Tryptase inhibitors vary dramatically in potency, selectivity, and stability due to structural differences in the azetidinone core, C-3 side chain, and N-1 activation. BMS-363131 incorporates a conformationally constrained guanidine group at the C-3 position and an extended lipophilic N-1 piperazine substituent—a combination that yields sub-nanomolar potency and >3,000-fold selectivity over trypsin, a profile not matched by earlier inhibitors like BMS-262084 (IC50 ~5 nM, >70-fold selectivity for factor XIa over tryptase) or peptide-based inhibitors like APC-366 (IC50 1400 nM) [1][2][3]. Furthermore, BMS-363131 demonstrates hydrolytic stability at physiological pH, addressing the beta-lactam ring lability common to many azetidinone-based inhibitors . Simple substitution with alternative tryptase inhibitors would compromise assay sensitivity, introduce off-target effects, and invalidate in vivo efficacy comparisons.

BMS-363131 Procurement Evidence: Quantifiable Differentiation Against Key Tryptase Inhibitor Comparators


Sub-Nanomolar Potency vs. BMS-262084 and APC-366: Quantified IC50 Advantage

BMS-363131 demonstrates superior inhibitory potency against human tryptase compared to the azetidinone-based inhibitor BMS-262084 and the peptide-based inhibitor APC-366. BMS-363131 achieves an IC50 <1.7 nM [1], representing a >3-fold improvement over BMS-262084 (IC50=5 nM) [2] and an ~800-fold improvement over APC-366 (IC50=1400 ± 240 nM) [3]. This difference directly translates to lower compound requirements in enzymatic assays and increased sensitivity in target engagement studies.

Tryptase inhibition Asthma Mast cell

>3,000-Fold Selectivity for Tryptase Over Trypsin: Quantified Off-Target Risk Reduction

BMS-363131 exhibits exceptional selectivity for human tryptase over other serine proteases. The compound demonstrates >3,000-fold selectivity over trypsin and >10,000-fold selectivity over plasmin, thrombin, uPA, and tPA [1]. In contrast, BMS-262084 shows only >70-fold selectivity for factor XIa over tryptase and related proteases, with limited selectivity for tryptase itself [2]. This degree of selectivity ensures that observed biological effects in cellular or in vivo models are primarily attributable to tryptase inhibition rather than confounding off-target activities.

Selectivity profiling Serine protease Off-target

In Vivo Efficacy in Guinea Pig Asthma Model: Quantified Reduction in Pulmonary Inflammation

BMS-363131 demonstrates robust in vivo efficacy in a physiologically relevant model. Intratracheal administration of BMS-363131 in ovalbumin-sensitized guinea pigs significantly reduced pulmonary inflammatory cell infiltration compared to vehicle-treated controls [1]. This outcome provides direct evidence of therapeutic potential beyond in vitro potency, a critical differentiator for procurement decisions involving in vivo studies.

In vivo pharmacology Asthma model Inflammation

Hydrolytic Stability at Physiological pH: Mitigating Beta-Lactam Ring Lability

BMS-363131 exhibits hydrolytic stability at both pH 7 and pH 9 , addressing a common limitation of beta-lactam-containing inhibitors, which are often susceptible to ring-opening under physiological conditions. While direct stability data for BMS-262084 or APC-366 under identical conditions are not available, the class-level inference is that many azetidinone-based inhibitors suffer from pH-dependent degradation. The documented stability of BMS-363131 at neutral and basic pH supports reliable performance in cell culture media and physiological buffers over extended incubation periods.

Stability Formulation In vitro assays

Diastereomer Selection: BMS-363131 Chosen Over BMS-363130 for Advanced Profiling

The synthesis campaign that identified BMS-363131 also yielded its diastereomer BMS-363130, both of which displayed similar in vitro potency (IC50 <1.7 nM) and selectivity (>3,000-fold over trypsin) [1]. However, BMS-363131 was specifically selected as the preferred candidate for further evaluation after comparing additional biological properties of the two compounds [1]. This selection implies superior performance in secondary assays (e.g., cellular activity, pharmacokinetic properties, or toxicity profiles) that are not captured by primary enzymatic potency alone.

Diastereomer SAR Lead optimization

BMS-363131: Optimal Use Cases for Asthma, Inflammation, and Selectivity Studies


Asthma and Allergic Inflammation Research: In Vivo Proof-of-Concept Studies

Use BMS-363131 to validate tryptase inhibition as a therapeutic strategy in ovalbumin-sensitized guinea pig or mouse models of asthma. The compound's confirmed in vivo efficacy and high selectivity (>3,000-fold over trypsin) minimize confounding off-target effects, enabling clear attribution of observed reductions in airway inflammation and hyperresponsiveness to tryptase inhibition [1][2].

High-Throughput Screening and Biochemical Assays Requiring Sub-Nanomolar Potency

Employ BMS-363131 as a reference inhibitor or positive control in tryptase enzymatic assays. Its sub-nanomolar IC50 (<1.7 nM) and hydrolytic stability at pH 7 and 9 ensure robust, reproducible inhibition across assay formats, including fluorescence-based and chromogenic substrate assays [1].

Serine Protease Selectivity Profiling Panels

Incorporate BMS-363131 into selectivity panels to differentiate tryptase-mediated effects from those of other serine proteases (trypsin, plasmin, thrombin, uPA, tPA). Its >10,000-fold selectivity against these proteases makes it an ideal tool compound for dissecting pathway-specific biology [2].

Mast Cell Degranulation and Tryptase Release Studies

Use BMS-363131 to assess the functional consequences of tryptase release in mast cell-dependent models of allergy and inflammation. The compound's potent inhibition of human tryptase allows researchers to probe the downstream effects of tryptase on protease-activated receptors (PARs), cytokine release, and tissue remodeling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-363131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.